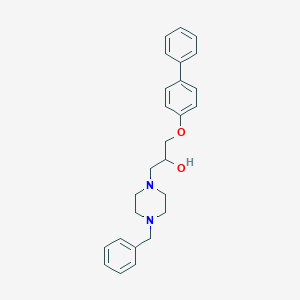
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol, also known as BPPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPOP is a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The compound '1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol' can be synthesized using a multi-step reaction pathway. The synthesis involves the reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol, followed by the reaction of the resulting product with 4-bromodiphenyl ether. The final step involves the reduction of the resulting compound to obtain the desired product.
Starting Materials
4-benzylpiperazine, 4-bromophenylpropan-2-ol, 4-bromodiphenyl ether, reducing agent
Reaction
Step 1: Reaction of 4-benzylpiperazine with 4-bromophenylpropan-2-ol in the presence of a suitable solvent and base to obtain the intermediate product., Step 2: Reaction of the intermediate product with 4-bromodiphenyl ether in the presence of a suitable solvent and base to obtain the desired product., Step 3: Reduction of the resulting compound using a suitable reducing agent to obtain the final product.
Wirkmechanismus
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, an enzyme that catalyzes the breakdown of dopamine and other monoamines. By inhibiting MAO-B, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol increases the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects.
Biochemische Und Physiologische Effekte
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have several biochemical and physiological effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol can increase the levels of dopamine and other monoamines in the brain, which can have neuroprotective and antidepressant effects. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to reduce oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has several advantages for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a selective inhibitor of MAO-B, which makes it a useful tool for studying the role of MAO-B in various physiological and pathological conditions. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is also relatively stable and can be easily synthesized in the lab. However, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has some limitations for lab experiments. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has low solubility in water, which can make it difficult to administer in animal studies. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has not been extensively studied in humans, which limits its potential clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol. One potential direction is to study the effects of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol on other monoamine oxidase isoforms such as MAO-A. Another potential direction is to investigate the potential clinical applications of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Furthermore, future studies could focus on optimizing the synthesis of 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol and developing more effective delivery methods for animal studies. Overall, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol is a promising compound that has the potential to make significant contributions to scientific research in the future.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been extensively studied for its potential applications in various fields such as neuroprotection, antidepressant, and antiparkinsonian agents. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to protect dopaminergic neurons from oxidative stress and prevent the accumulation of alpha-synuclein, a protein that is associated with Parkinson's disease. 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol has been found to have antidepressant effects by increasing the levels of dopamine and serotonin in the brain.
Eigenschaften
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c29-25(20-28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)21-30-26-13-11-24(12-14-26)23-9-5-2-6-10-23/h1-14,25,29H,15-21H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCOUMLRYSZTCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B351487.png)
![2-[4-(3-Chloro-11-oxo-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B351525.png)

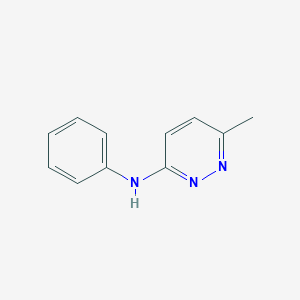
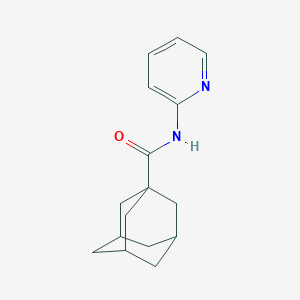

![1-(4-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B351564.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B351565.png)
![Tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B351571.png)
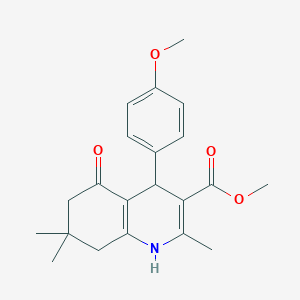
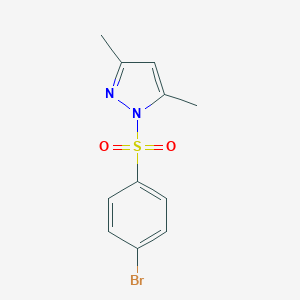
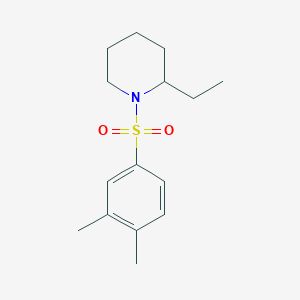
![2,5-dichloro-N-[3-(1H-imidazol-1-yl)propyl]benzenesulfonamide](/img/structure/B351581.png)
amine](/img/structure/B351587.png)